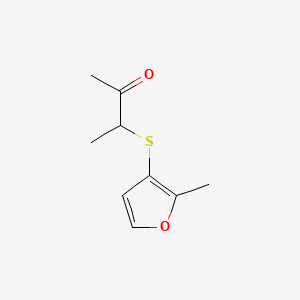
3-((2-Methyl-3-furyl)thio)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is primarily located in the cytoplasm (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone has a floral and spicy taste.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
3-((2-Methyl-3-furyl)thio)-2-butanone and its related compounds have been extensively used in chemical synthesis and reactions. For instance, 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones, including furyl derivatives, have been synthesized through trihaloacylation, presenting a convenient method to obtain fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002). Similarly, 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes, where furyl derivatives act as ligands, have been used as catalyst precursors for elastomeric polypropylene formation, demonstrating the versatility of such compounds in polymerization processes (Dreier et al., 2000).
Catalysis and Polymerization
The furyl derivatives are pivotal in the field of catalysis and polymerization. The bis[2-(2-furyl)indenyl]zirconium derivatives, for instance, exhibit dynamic features crucial for metallocene catalysis, impacting the polymerization processes (Dreier et al., 2001). Furthermore, the study of furyl-substituted group-4 metallocene catalysts has shown significant potential in the formation of elastomeric polypropylene, indicating the important role of these compounds in improving the properties of polymers (Dreier & Erker, 2002).
Flavor and Aroma Research
In the realm of food science, sulfur-containing furans, closely related to the chemical , have been identified in commercial meat flavorings, highlighting the significant role of these compounds in flavor and aroma profiles of food products. The specific pathways of their formation and their sensory attributes have been a subject of research, contributing to the understanding of flavor chemistry (Ruther & Baltes, 1994).
Kinetic and Mechanistic Studies
Compounds structurally similar to 3-((2-Methyl-3-furyl)thio)-2-butanone have been subjects in kinetic and mechanistic studies, such as the investigation of the oxidation of 3-methyl-2-butanone by various oxidizing agents. These studies are crucial in understanding the chemical behavior and reactivity of these compounds, offering insights into their potential applications in various industrial processes (Trivedi et al., 2018).
Eigenschaften
CAS-Nummer |
61295-44-1 |
|---|---|
Produktname |
3-((2-Methyl-3-furyl)thio)-2-butanone |
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
3-(2-methylfuran-3-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C9H12O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |
InChI-Schlüssel |
AOEYNSLUBHRZPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)SC(C)C(=O)C |
Kanonische SMILES |
CC1=C(C=CO1)SC(C)C(=O)C |
Dichte |
1.104-1.110 |
Andere CAS-Nummern |
61295-44-1 |
Physikalische Beschreibung |
Colourless liquid; Spicy, floral aroma |
Löslichkeit |
Soluble in ethyl acetate, triacetin, Practically insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)


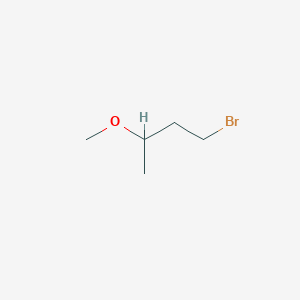
![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
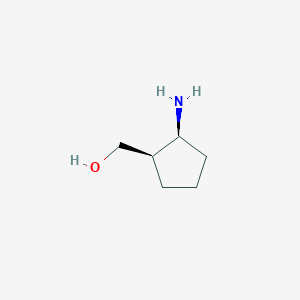
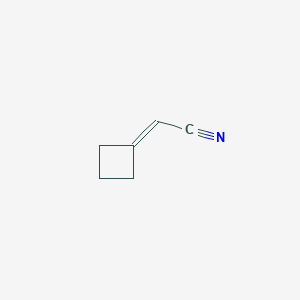
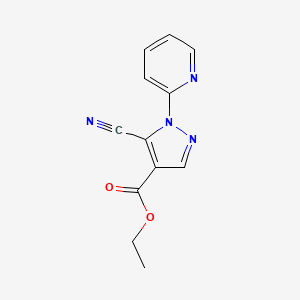
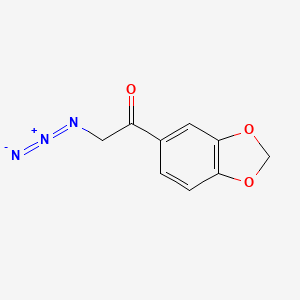


![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)